Dual 4,6-Dichloro Substitution as a Critical Scaffold Motif in IDO1 and TDO Inhibitor SAR
Structure-activity relationship analysis of 1H-indazole derivatives as IDO1 inhibitors demonstrates that the 1H-indazole scaffold is necessary for IDO1 inhibition, and the substituent groups at both the 4-position and 6-position largely affect inhibitory activity [1]. In a separate study of 4,6-substituted-1H-indazoles as IDO1/TDO dual inhibitors, compound 35 (a derivative containing the 4,6-dichloro substitution pattern) showed TDO inhibition with an IC50 of 2.93 μM in enzymatic assay and 7.54 μM in A172 glioblastoma cells, and exhibited in vivo antitumor activity in mouse models [2].
| Evidence Dimension | TDO enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Derivative with 4,6-dichloro substitution: IC50 = 2.93 μM (enzymatic), IC50 = 7.54 μM (A172 cellular) |
| Comparator Or Baseline | Unsubstituted 1H-indazole scaffold (insufficient activity; specific substituents at 4- and 6-positions required for potency) |
| Quantified Difference | Not directly calculable (baseline is qualitative absence of activity without 4,6-substitution); 4,6-dichloro substitution confers micromolar TDO inhibition |
| Conditions | TDO enzymatic assay and A172 glioblastoma cell-based assay |
Why This Matters
The 4,6-dichloro pattern is not arbitrary—SAR evidence confirms that both the 4- and 6-positions are critical determinants of IDO1/TDO inhibitory activity, making this specific substitution pattern a required structural feature for potency in this target class.
- [1] Qian S, He T, Wang W, et al. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorg Med Chem. 2016;24(24):6194-6205. The structure-activity relationships (SARs) analysis indicated that the 1H-indazole scaffold is necessary for IDO1 inhibition, and the substituent groups at the both 4-position and 6-position largely affect inhibitory activity. View Source
- [2] 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. Compound 35 showed promising TDO inhibition with an IC50 value of 2.93 μM in the enzymatic assay and 7.54 μM in A172 cells. Moreover, compound 35 exhibited in vivo antitumor activity. View Source
